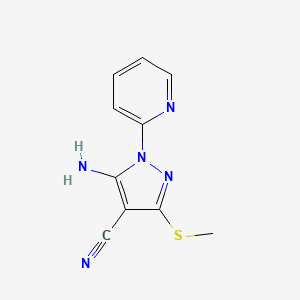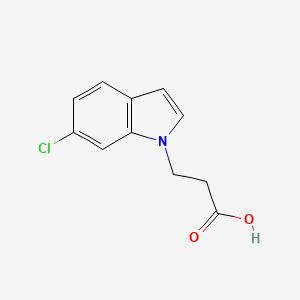![molecular formula C13H18O4 B1523231 Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate CAS No. 1094680-67-7](/img/structure/B1523231.png)
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate
Descripción general
Descripción
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate is a chemical compound with the CAS Number: 1094680-67-7 . It has a molecular weight of 238.28 . The compound is typically stored at 4 degrees Celsius and is usually 95% pure . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18O4/c1-3-17-13(14)8-9-16-10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10H2,1-2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 238.28 . The compound is typically stored at 4 degrees Celsius . It is usually 95% pure .Aplicaciones Científicas De Investigación
Non-Hydrogen Bonding Interactions
The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrates rare N⋯π and O⋯π interactions, highlighting the structural uniqueness of these compounds. Such non-hydrogen bonding interactions are crucial for understanding molecular assembly and designing materials with specific properties (Zhang, Wu, & Zhang, 2011).
Natural Product Isolation
Ethyl (E)-3-(4-methoxyphenyl)propenoate has been isolated from Kaempferia galanga L., a plant known for its medicinal properties. This work highlights the compound's natural occurrence and provides a basis for further exploration into its biological activities (Luger, Weber, Dung, & Tuyet, 1996).
Catalysis
A new zero valent palladium complex has been described as a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene. This application demonstrates the potential utility of related compounds in industrial catalysis processes (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).
Synthetic Chemistry
The reductive monoalkylation of nitro aryls in one-pot presents an efficient method for converting ethyl (4-methoxy-3-nitrophenyl) acetate into valuable amine products, showcasing the compound's role in facilitating complex chemical transformations (Sydnes, Kuse, & Isobe, 2008).
Enantiomeric Neolignans Discovery
Research on Lobelia chinensis led to the isolation of enantiomeric neolignans related to Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate, highlighting the compound's significance in the study of natural products and their stereochemical diversity (Chen, Huang, Wang, Han, Wang, Zhang, & Ye, 2010).
Safety and Hazards
The safety information for Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)methoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-17-13(14)8-9-16-10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDERCAFEELAFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)


![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)
![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)
![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
amine](/img/structure/B1523171.png)
